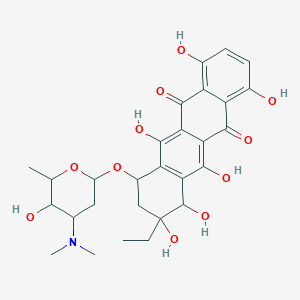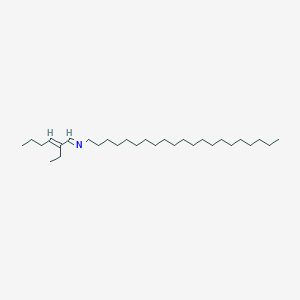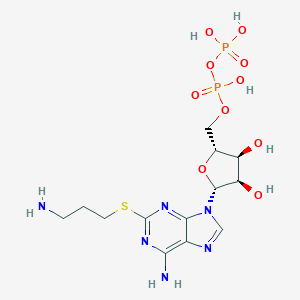
2-((3-Aminopropyl)thio)adenosine 5'-diphosphate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-((3-Aminopropyl)thio)adenosine 5'-diphosphate (AP4A) is a purinergic signaling molecule that plays a crucial role in various physiological processes. It is an endogenous compound that is synthesized in cells and released into the extracellular space to activate purinergic receptors. AP4A has been found to be involved in many cellular processes, including neurotransmission, immune response, and cell proliferation.
作用機序
2-((3-Aminopropyl)thio)adenosine 5'-diphosphate activates P2 purinergic receptors, which are G protein-coupled receptors. Activation of P2 receptors leads to the activation of various intracellular signaling pathways, including the phosphoinositide 3-kinase (PI3K) pathway, the mitogen-activated protein kinase (MAPK) pathway, and the protein kinase C (PKC) pathway. These pathways are involved in various cellular processes, including cell proliferation, differentiation, and survival.
Biochemical and Physiological Effects:
2-((3-Aminopropyl)thio)adenosine 5'-diphosphate has been found to have various biochemical and physiological effects. It is involved in neurotransmission, immune response, and cell proliferation. 2-((3-Aminopropyl)thio)adenosine 5'-diphosphate has been found to activate purinergic receptors, which are involved in many cellular processes. Activation of P2 receptors leads to the activation of various intracellular signaling pathways, including the PI3K pathway, the MAPK pathway, and the PKC pathway. These pathways are involved in various cellular processes, including cell proliferation, differentiation, and survival.
実験室実験の利点と制限
2-((3-Aminopropyl)thio)adenosine 5'-diphosphate has several advantages and limitations for lab experiments. One advantage is that it is an endogenous compound that is synthesized in cells and released into the extracellular space. This makes it easy to study its effects on cells and tissues. 2-((3-Aminopropyl)thio)adenosine 5'-diphosphate also activates purinergic receptors, which are widely expressed in various tissues, making it a useful tool for studying the role of purinergic signaling in various physiological processes. However, 2-((3-Aminopropyl)thio)adenosine 5'-diphosphate has a short half-life and is rapidly degraded by enzymes in the extracellular space. This makes it challenging to study its effects in vivo.
将来の方向性
There are several future directions for 2-((3-Aminopropyl)thio)adenosine 5'-diphosphate research. One direction is to study its role in various physiological processes, including neurotransmission, immune response, and cell proliferation. Another direction is to develop new methods for synthesizing and stabilizing 2-((3-Aminopropyl)thio)adenosine 5'-diphosphate, which will make it easier to study its effects in vivo. Additionally, the development of new drugs that target purinergic receptors, including P2 receptors, may have therapeutic potential for various diseases, including cancer, neurodegenerative diseases, and inflammatory diseases.
Conclusion:
In conclusion, 2-((3-Aminopropyl)thio)adenosine 5'-diphosphate is an endogenous purinergic signaling molecule that plays a crucial role in various physiological processes, including neurotransmission, immune response, and cell proliferation. It activates purinergic receptors, which are involved in many cellular processes, including cell proliferation, differentiation, and survival. 2-((3-Aminopropyl)thio)adenosine 5'-diphosphate has several advantages and limitations for lab experiments, and there are several future directions for 2-((3-Aminopropyl)thio)adenosine 5'-diphosphate research, including the development of new drugs that target purinergic receptors.
合成法
2-((3-Aminopropyl)thio)adenosine 5'-diphosphate is synthesized from adenosine triphosphate (ATP) by the enzyme diadenosine tetraphosphate hydrolase (Ap4Aase). The reaction involves the removal of two phosphate groups from ATP to form 2-((3-Aminopropyl)thio)adenosine 5'-diphosphate. The enzyme is found in various tissues, including the brain, liver, and kidney. 2-((3-Aminopropyl)thio)adenosine 5'-diphosphate can also be synthesized chemically using organic synthesis methods.
科学的研究の応用
2-((3-Aminopropyl)thio)adenosine 5'-diphosphate has been extensively studied for its role in various physiological processes. It is involved in neurotransmission, immune response, and cell proliferation. 2-((3-Aminopropyl)thio)adenosine 5'-diphosphate has been found to activate purinergic receptors, which are involved in many cellular processes. Purinergic receptors are divided into two types, P1 and P2 receptors. P1 receptors are activated by adenosine, while P2 receptors are activated by ATP and its derivatives, including 2-((3-Aminopropyl)thio)adenosine 5'-diphosphate.
特性
CAS番号 |
110224-45-8 |
|---|---|
製品名 |
2-((3-Aminopropyl)thio)adenosine 5'-diphosphate |
分子式 |
C13H22N6O10P2S |
分子量 |
516.36 g/mol |
IUPAC名 |
[(2R,3S,4R,5R)-5-[6-amino-2-(3-aminopropylsulfanyl)purin-9-yl]-3,4-dihydroxyoxolan-2-yl]methyl phosphono hydrogen phosphate |
InChI |
InChI=1S/C13H22N6O10P2S/c14-2-1-3-32-13-17-10(15)7-11(18-13)19(5-16-7)12-9(21)8(20)6(28-12)4-27-31(25,26)29-30(22,23)24/h5-6,8-9,12,20-21H,1-4,14H2,(H,25,26)(H2,15,17,18)(H2,22,23,24)/t6-,8-,9-,12-/m1/s1 |
InChIキー |
GESRDRIVMAOVGE-WOUKDFQISA-N |
異性体SMILES |
C1=NC2=C(N=C(N=C2N1[C@H]3[C@@H]([C@@H]([C@H](O3)COP(=O)(O)OP(=O)(O)O)O)O)SCCCN)N |
SMILES |
C1=NC2=C(N=C(N=C2N1C3C(C(C(O3)COP(=O)(O)OP(=O)(O)O)O)O)SCCCN)N |
正規SMILES |
C1=NC2=C(N=C(N=C2N1C3C(C(C(O3)COP(=O)(O)OP(=O)(O)O)O)O)SCCCN)N |
同義語 |
2-((3-aminopropyl)thio)adenosine 5'-diphosphate 2-((3-aminopropyl)thio)adenosine-ADP 2-APTA-ADP |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



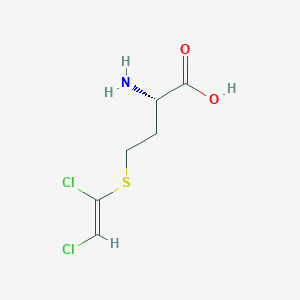



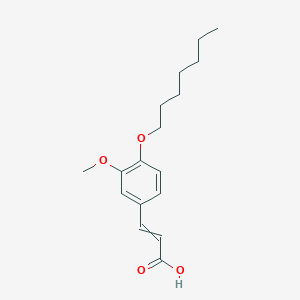
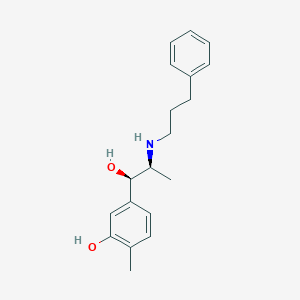
![[(8bS)-4,8b-dimethyl-1,2,3,3a-tetrahydropyrrolo[2,3-b]indol-7-yl] N-methylcarbamate](/img/structure/B218218.png)


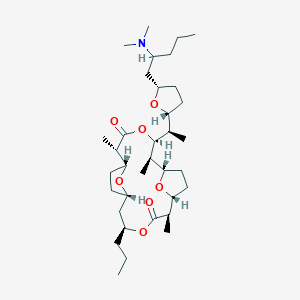
![Methyl 2-[6-[bis(2-methoxy-2-oxoethyl)amino]-5-[2-[2-[bis(2-methoxy-2-oxoethyl)amino]-5-methylphenoxy]ethoxy]-1-benzofuran-2-yl]-1,3-oxazole-5-carboxylate](/img/structure/B218252.png)

